molecular formula C21H24N4O4S B4610353 N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4610353
M. Wt: 428.5 g/mol
InChI Key: XRYQXZZLBJAJMF-UHFFFAOYSA-N
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Description

N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a dimethoxyphenyl moiety. The combination of these functional groups contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction between a thienyl boronic acid and a halogenated pyrazole intermediate.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction with an appropriate electrophile.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the amine intermediate with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it may interact with inflammatory mediators, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-25-11-8-16(24-25)20(27)23-21-15(9-12-30-21)19(26)22-10-7-14-5-6-17(28-2)18(13-14)29-3/h5-6,8-9,11-13H,4,7,10H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYQXZZLBJAJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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